Sarcotoxin-1A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Sarcotoxin 1a
Primary Structure Elucidation and Amino Acid Composition
The primary structure of Sarcotoxin-1A consists of a single polypeptide chain of 39 amino acid residues. researchgate.netmdpi.com First elucidated by Okada and Natori in 1985, the sequence reveals a distinct distribution of amino acid types. novoprolabs.comnih.gov The amino-terminal (N-terminal) half of the peptide is rich in charged, hydrophilic amino acids, while the carboxyl-terminal (C-terminal) half is predominantly composed of hydrophobic residues. nih.gov This amphiphilic nature is a critical feature of its structure. nih.gov The specific amino acid sequence of this compound is H-Gly-Trp-Leu-Lys-Lys-Ile-Gly-Lys-Lys-Ile-Glu-Arg-Val-Gly-Gln-His-Thr-Arg-Asp-Ala-Thr-Ile-Gln-Gly-Leu-Gly-Ile-Ala-Gln-Gln-Ala-Ala-Asn-Val-Ala-Ala-Thr-Ala-Arg-NH2. novoprolabs.com
Table 1: Amino Acid Composition of this compound
| Amino Acid | Count | Percentage |
|---|---|---|
| Alanine (Ala) | 5 | 12.8% |
| Arginine (Arg) | 2 | 5.1% |
| Asparagine (Asn) | 1 | 2.6% |
| Aspartic Acid (Asp) | 1 | 2.6% |
| Glutamic Acid (Glu) | 1 | 2.6% |
| Glutamine (Gln) | 3 | 7.7% |
| Glycine (Gly) | 4 | 10.3% |
| Histidine (His) | 1 | 2.6% |
| Isoleucine (Ile) | 3 | 7.7% |
| Leucine (Leu) | 2 | 5.1% |
| Lysine (Lys) | 4 | 10.3% |
| Threonine (Thr) | 2 | 5.1% |
| Tryptophan (Trp) | 1 | 2.6% |
Secondary and Tertiary Structural Elements of this compound
The linear sequence of amino acids in this compound folds into a distinct three-dimensional shape, crucial for its function. This structure is characterized by two alpha-helical regions connected by a flexible hinge. nih.govcapes.gov.br
This compound possesses two primary alpha-helical segments. mdpi.comnih.gov An alpha-helix is a common secondary structure in proteins, resembling a coiled spring. wikipedia.org In this compound, these helices are amphiphilic, meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) face. colostate.edu This property is fundamental to how the peptide interacts with bacterial membranes. biorxiv.org
Helix I: This N-terminal helix spans from residue Leu-3 to Gln-23. mdpi.comnih.gov
Helix II: The C-terminal helix extends from residue Ala-28 to Ala-38. mdpi.comnih.gov
The amphiphilic nature of these helices allows one side of the helix to interact favorably with the aqueous environment, while the other side can insert into the lipid-rich bacterial membrane. colostate.edu
Connecting Helix I and Helix II is a flexible hinge region, comprising residues Gly-24 to Ile-27. mdpi.comnih.gov This non-helical linker provides the molecule with conformational flexibility, allowing the two helical domains to orient themselves correctly for membrane interaction and subsequent disruption. frontiersin.org
Table 2: Secondary and Tertiary Structural Features of this compound
| Structural Element | Residue Range | Key Characteristics |
|---|---|---|
| Helix I | Leu-3 to Gln-23 | N-terminal, amphiphilic alpha-helix. mdpi.comnih.gov |
| Hinge Region | Gly-24 to Ile-27 | Flexible linker connecting the two helices. mdpi.comnih.gov |
Amphiphilic Alpha-Helical Regions (Helix I and Helix II)
Structural Determinants of this compound Activity
The specific arrangement of structural elements and individual amino acids within this compound directly dictates its antibacterial potency. nccdh.ca
Both the N-terminus and C-terminus of this compound play critical roles in its mechanism of action. creative-proteomics.com The N-terminal region, rich in basic amino acid residues, is thought to interact with the negatively charged acidic phospholipids (B1166683) present in bacterial membranes. nih.gov Specifically, the first two N-terminal residues, Gly-1 and Trp-2, are crucial for binding to the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. researchgate.net
The more hydrophobic C-terminal half of the molecule is proposed to penetrate into the bacterial membrane. nih.gov This insertion perturbs the membrane structure, ultimately leading to bacterial cell death. mdpi.com The length of the N-terminal helix (Helix I) is thought to be comparable to the thickness of the hydrophobic layer of the bacterial membrane, facilitating this penetration. mdpi.com
A key post-translational modification of this compound is the amidation of its C-terminal arginine residue. portlandpress.comnih.gov This process, where the C-terminal carboxyl group is converted to an amide, is critical for its full biological activity. nih.gov The C-terminal residue deduced from the cDNA sequence is glycine, which is enzymatically cleaved to produce the amidated arginine. portlandpress.comnih.gov
Studies have shown that the amidated form of this compound exhibits higher antibacterial activity compared to its non-amidated counterpart. researchgate.net The presence of the C-terminal amide is important for the peptide's interaction with liposomes composed of acidic phospholipids. researchgate.net While the precise effect of C-terminal amidation can vary between different antimicrobial peptides, for this compound, it is a crucial modification for potent function. core.ac.uknih.gov
Table 3: Key Structural Determinants of this compound Activity
| Structural Feature | Location/Residues | Functional Role |
|---|---|---|
| N-terminal region | Residues 1-2 (Gly-Trp) | Essential for binding to lipid A of LPS in Gram-negative bacteria. researchgate.net |
| N-terminal Helix I | Residues 3-23 | Interacts with acidic phospholipids in the bacterial membrane. mdpi.comnih.gov |
| C-terminal region | Hydrophobic half | Penetrates the bacterial membrane, causing disruption. mdpi.comnih.gov |
Role of N-Terminal and C-Terminal Regions in Interaction
Advanced Spectroscopic and Computational Approaches in this compound Structural Analysis
The three-dimensional structure of this compound has been elucidated through a combination of sophisticated spectroscopic techniques and computational modeling. These methods provide detailed insights into its conformation, which is critical for its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the primary technique for determining the high-resolution solution structure of this compound. Studies using proton (¹H) NMR have revealed that this compound adopts a distinct amphipathic structure consisting of two α-helical regions. up.ac.za
The solution structure was determined using a hybrid approach of distance geometry and dynamical simulated annealing calculations. up.ac.za This analysis was based on a comprehensive set of experimental constraints, which are detailed in the table below.
Table 1: NMR Experimental Constraints for this compound Structure Determination
| Constraint Type | Number of Constraints | Source/Method |
|---|---|---|
| Interproton distance | 185 | Nuclear Overhauser Effect (NOE) |
| Hydrogen bonds | 42 (from 21 bonds) | Isotope exchange/coupling constants |
| Total | 227 |
Data sourced from Iwai et al., 1993. up.ac.za
These constraints led to the calculation of a set of 18 converged structures. The analysis of these structures showed that this compound is composed of two primary α-helices connected by a hinge:
Helix I: Encompasses residues Leu³ to Gln²³. up.ac.zamdpi.com
Helix II: Spans residues Ala²⁸ to Ala³⁸. up.ac.zamdpi.com
Hinge Region: A flexible linker from Gly²⁴ to Ile²⁷ connects the two helices. up.ac.zamdpi.com
Further investigations using stable isotope-assisted NMR have explored the interaction of this compound with bacterial membrane components. When interacting with micelles containing lipid A (a key component of Gram-negative bacteria membranes), the N-terminal segment (residues Leu³ to Arg¹⁸) forms a distinct amphipathic α-helix. researchgate.net Chemical shift perturbation data from these studies identified Lysine⁴ (Lys⁴) and Lysine⁵ (Lys⁵) as crucial residues for the specific interaction with lipid A. dntb.gov.ua
Table 2: Structural Features of this compound Determined by NMR
| Structural Element | Residue Range | Key Features |
|---|---|---|
| Helix I | Leu³ - Gln²³ | N-terminal amphipathic helix; involved in lipid A binding. up.ac.zamdpi.comdntb.gov.ua |
| Hinge | Gly²⁴ - Ile²⁷ | Provides flexibility between the two helices. up.ac.zamdpi.com |
| Helix II | Ala²⁸ - Ala³⁸ | C-terminal amphipathic helix. up.ac.zamdpi.com |
Data compiled from multiple research findings. up.ac.zamdpi.comdntb.gov.ua
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of proteins in solution. nih.govresearchgate.netnih.gov For this compound, CD studies have corroborated the findings from NMR. The CD spectra of this compound are characteristic of a peptide with a high α-helical content, showing distinct negative bands around 208 and 222 nm. researchgate.net This technique is also used to monitor conformational changes, for instance, showing that the peptide adopts a more ordered α-helical structure in membrane-mimicking environments (like in the presence of detergents or lipids) compared to an aqueous solution where it may be more disordered. researchgate.net
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which a crystalline sample causes a beam of incident X-rays to diffract into many specific directions. nih.gov By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. nih.govsci-hub.se While this method provides high-resolution structural data for many proteins and peptides, there is a lack of specific published crystal structures for this compound in the Protein Data Bank (PDB). Structural studies for homologous peptides, such as other cecropins and toxins, have been successful using this method, suggesting it is a viable but as-yet-unreported approach for this compound. science.govoup.com
Molecular Dynamics (MD) Simulations and Computational Modeling
Computational methods, including molecular dynamics (MD) simulations, are increasingly used to complement experimental data and provide insights into the dynamic behavior of peptides. nih.govmdpi.com MD simulations can model the movement of atoms and molecules over time, helping to understand protein folding, conformational changes, and interactions with other molecules like lipid membranes. nih.govnih.gov
For peptides in the sarcotoxin family, computational modeling has been used to predict three-dimensional structures. For example, the structure of a related peptide, sarcotoxin Pd, was modeled to have a significant α-helical content, which aligns with experimental data for other sarcotoxins. While specific, extensive MD simulation studies focused solely on this compound are not widely documented in literature, this approach is fundamental to understanding how the peptide's structural flexibility, particularly in the hinge region, facilitates its interaction with and disruption of bacterial membranes. exaly.com
Biosynthesis and Genetic Regulation of Sarcotoxin 1a Expression
Induction Mechanisms of Sarcotoxin-1A Synthesis in Sarcophaga peregrina
The production of this compound is not constitutive but is instead rapidly triggered by external threats, highlighting its primary role as a defense molecule. The primary induction site is the fat body, an insect organ analogous to the vertebrate liver, which synthesizes and secretes the peptide into the hemolymph. nih.goventomoljournal.com
Response to Injury and Microbial Challenge
The synthesis of this compound is robustly induced when the body wall of Sarcophaga peregrina larvae is injured. nih.govnih.govresearchgate.net This response is a critical defense mechanism, preparing the insect to combat potential infections that may arise from a breach in its exoskeleton. The induction is not limited to physical trauma; direct microbial challenges also trigger the expression of the this compound gene. entomoljournal.comnih.govresearchgate.net When bacteria or their components are detected, the fat body initiates a systemic immune response, which includes the large-scale production of antimicrobial peptides like this compound. entomoljournal.com This ensures a rapid and effective counter-attack against invading pathogens, with the peptide being secreted into the hemolymph to circulate throughout the insect's body. nih.goventomoljournal.com
| Induction Trigger | Primary Tissue of Synthesis | Outcome |
| Physical Injury to Larval Body Wall | Fat Body | Synthesis and secretion of this compound into the hemolymph. nih.gov |
| Microbial Infection | Fat Body | Activation of the this compound gene and production of the peptide as part of a systemic immune response. entomoljournal.comnih.govresearchgate.net |
Genomic Organization and Transcriptional Control of this compound
The genetic blueprint for this compound reveals a sophisticated organization that facilitates a coordinated and rapid response to immune threats.
Gene Tandem Array and Co-expression Dynamics
The genes encoding the Sarcotoxin I family of proteins, which includes this compound, are organized in a gene cluster. nih.gov Genomic analysis has revealed that a cloned segment of DNA contains four genes for structurally related Sarcotoxin I proteins arranged in a tandem array. nih.gov One of these genes was identified as the Sarcotoxin-1B gene, which contains a single intron. nih.gov This clustering of related genes allows for their co-regulation, ensuring that a suite of similar defense molecules can be produced simultaneously. When the immune system is activated, such as by an injury, the genes within this cluster are expressed together. nih.govcapes.gov.br For instance, the this compound and Sarcotoxin-IIA genes are both activated in the fat body following injury to the larval body wall, leading to the secretion of both proteins into the hemolymph. nih.gov This coordinated expression of multiple antimicrobial peptides likely provides a broader and more effective defense against a variety of pathogens.
Developmental Expression Profiles of this compound
Beyond its role in the immune response, this compound expression is also intrinsically linked to the developmental program of Sarcophaga peregrina, suggesting functions that extend beyond defense.
Transient Activation during Embryonic and Pupal Stages
Research has uncovered a unique pattern of this compound gene expression during the life cycle of the flesh fly. nih.gov The gene is transiently activated during specific developmental windows, notably in the embryonic and pupal stages. nih.govroyalsocietypublishing.orgbiorxiv.org This expression occurs independently of external stimuli like injury or infection. royalsocietypublishing.orgbiorxiv.org During the early pupal stage, in particular, there is a detectable presence of this compound protein, corresponding to the transient activation of its gene. capes.gov.br For example, this compound was detected in 3 to 6-day-old pupae. capes.gov.br This developmental expression is distinct from that of other related peptides, such as Sarcotoxin-IIA, whose gene remains inactive during these same stages. nih.gov This suggests that this compound may play a specific role in the complex processes of metamorphosis, where massive tissue remodeling and development occur. royalsocietypublishing.org
| Developmental Stage | This compound Gene Activity | Sarcotoxin-IIA Gene Activity | Potential Role |
| Embryonic Stage | Transiently activated nih.govroyalsocietypublishing.orgbiorxiv.org | Inactive nih.gov | Developmental processes nih.gov |
| Pupal Stage | Transiently activated nih.govroyalsocietypublishing.orgbiorxiv.orgcapes.gov.br | Inactive nih.gov | Developmental processes, metamorphosis nih.govroyalsocietypublishing.org |
| Larval Stage (Post-injury) | Activated nih.gov | Activated nih.gov | Immune defense nih.gov |
Molecular and Cellular Mechanisms of Sarcotoxin 1a Action
Interactions with Microbial Membrane Systems
The bactericidal activity of Sarcotoxin-1A is initiated by its direct interaction with the bacterial cell membrane. The peptide's structure, which is amphiphilic in nature, is crucial for this interaction. nih.gov It possesses distinct regions that engage with the membrane in a sequential manner.
This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. apsnet.org The initial step in its mechanism involves a strong electrostatic attraction to the negatively charged components of bacterial membranes. mdpi.comresearchgate.net The N-terminal half of the this compound molecule is hydrophilic and rich in positively charged (basic) amino acid residues. nih.govresearchgate.net This region selectively targets and binds to the anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, that are abundant in the outer leaflet of bacterial cytoplasmic membranes but less common in the membranes of higher organisms. nih.gov This interaction is fundamental for the peptide's specificity towards microbial cells. Studies using liposomes (artificial vesicles) have demonstrated that this compound effectively interacts with vesicles composed of acidic phospholipids, validating the importance of this charge-based attraction. researchgate.net
| This compound Region | Charge/Property | Interacting Membrane Component | Interaction Type |
| N-Terminal Half | Positively Charged, Hydrophilic | Anionic Phospholipids (e.g., Phosphatidylglycerol, Cardiolipin) | Electrostatic Attraction |
| C-Terminal Half | Hydrophobic | Lipid Acyl Chains (Hydrophobic Core) | Hydrophobic Interaction |
This table summarizes the primary interactions between the distinct regions of the this compound peptide and the bacterial cell membrane.
Following the initial electrostatic binding, the peptide undergoes a conformational change and inserts itself into the lipid bilayer. The C-terminal half of this compound is hydrophobic, facilitating its penetration into the nonpolar, lipid core of the membrane. nih.govmdpi.com This insertion disrupts the local membrane structure.
The prevailing model suggests that these amphiphilic molecules aggregate to form channels or pores that span the membrane. nih.gov This "channel formation" model explains the subsequent loss of membrane integrity. Experiments have shown that this compound can induce the leakage of substances, such as glucose, from liposomes, which directly demonstrates its ability to permeabilize lipid bilayers. researchgate.net The formation of these pores or ion channels effectively compromises the membrane's function as a selective barrier.
Electrostatic Interactions with Anionic Phospholipids
Disruption of Cellular Homeostasis by this compound
The physical disruption of the membrane and the formation of pores have immediate and severe consequences for the bacterial cell's internal environment and energy-generating capacity.
Bacterial cells maintain an electrochemical gradient, often a proton motive force (PMF), across their cytoplasmic membrane, which is essential for life. This gradient consists of both a chemical gradient (difference in H+ concentration) and an electrical potential. The pores formed by this compound create a low-resistance pathway for ions to flow freely across the membrane, leading to the rapid dissipation of this crucial electrochemical gradient. nih.govmdpi.comcore.ac.uk This disruption of the membrane potential is a key step in the peptide's bactericidal action. core.ac.uk
The electrochemical proton gradient is directly coupled to the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, via the enzyme ATP synthase. core.ac.ukpatsnap.com By collapsing the proton gradient, this compound acts as an uncoupler, effectively detaching the process of respiration from ATP generation. core.ac.uk This results in a swift and dramatic decrease in the intracellular ATP concentration, starving the cell of energy. nih.govcore.ac.uk Furthermore, many active transport systems, which are responsible for importing essential nutrients like amino acids into the cell, are also powered by the electrochemical gradient. nih.govresearchgate.net The loss of this gradient, compounded by the lack of ATP, brings these vital transport processes to a halt. mdpi.com
| Step | Event | Consequence |
| 1 | This compound forms pores in the bacterial membrane. | Loss of membrane integrity. |
| 2 | Uncontrolled ion flow across the membrane. | Dissipation of the electrochemical proton gradient. |
| 3 | Proton gradient collapse. | Uncoupling of respiration from ATP synthesis; ATP synthase activity ceases. |
| 4 | ATP depletion and gradient loss. | Inhibition of active transport processes for nutrient uptake. |
This table illustrates the sequential steps through which this compound disrupts cellular homeostasis, leading to bacterial cell death.
Impact on Electrochemical Membrane Potential
Intracellular Targets and Processes Affected by this compound
The primary and most extensively documented mechanism of action for this compound is the lethal disruption of the bacterial cell membrane. apsnet.org The cascade of events, from membrane permeabilization to the collapse of cellular energetics, is sufficient to cause rapid cell death. nih.govcore.ac.uk While some other classes of antimicrobial peptides are known to translocate across the membrane to interact with intracellular targets such as DNA or ribosomes, the existing research on this compound points overwhelmingly to the cytoplasmic membrane as its critical and definitive target. nih.gov The lethal efficacy of this compound appears to be fully executed at the membrane level, preventing the cell from maintaining the basic conditions necessary for life.
Specificity of this compound Action towards Microbial Taxa in Research Models
This compound, an antimicrobial peptide from the flesh fly Sarcophaga peregrina, exhibits a notable degree of specificity in its action against different microbial taxa. nih.gov This specificity is primarily dictated by the biochemical and structural differences in the cell envelopes of various microorganisms, which influences the peptide's ability to bind to and disrupt the cell membrane. Research has particularly focused on its differential effects on Gram-negative versus Gram-positive bacteria and its modalities of action against fungal pathogens.
Differential Susceptibility of Gram-Negative vs. Gram-Positive Bacteria
A consistent finding in research is that this compound demonstrates significantly greater potency against Gram-negative bacteria compared to Gram-positive species. nih.govnih.gov This selective toxicity is rooted in the molecular architecture of the peptide and its interaction with the bacterial cell membrane. nih.gov
This compound is an amphiphilic, cationic peptide. nih.govresearchgate.net Its structure is characterized by a positively charged, hydrophilic N-terminal region and a hydrophobic C-terminal region. nih.govresearchgate.net This dual nature is critical for its mechanism, allowing it to readily interact with the negatively charged components of bacterial membranes. nih.govresearchgate.net The proposed mechanism involves the peptide's N-terminal domain interacting with acidic phospholipids in the bacterial membrane, while the C-terminal half penetrates the lipid bilayer. researchgate.net This process is thought to form channels or pores in the membrane, leading to its perturbation and a loss of structural integrity and function. nih.gov
The primary target of this compound is the bacterial cytoplasmic membrane. core.ac.uk Its action leads to the disruption of the electrochemical membrane potential. nih.govnih.gov This disruption has been shown to almost completely block the uptake of essential molecules like proline and tetraphenylphosphonium (B101447) ions, processes that are dependent on a stable membrane potential. nih.gov A direct consequence of this membrane depolarization is the cessation of ATP synthesis. nih.govcore.ac.uk Studies on Escherichia coli revealed a drastic decrease in the intracellular ATP pool shortly after exposure to this compound, effectively acting as an uncoupler of the respiratory chain from ATP generation without inhibiting oxygen consumption itself. nih.govcore.ac.uk
The higher susceptibility of Gram-negative bacteria is often attributed to the composition of their outer membrane, which is rich in lipopolysaccharides (LPS), providing a strong initial binding site for the cationic peptide. In contrast, the thick, neutral peptidoglycan layer of Gram-positive bacteria may present a more significant barrier, hindering the peptide's access to the cytoplasmic membrane. frontiersin.org Research has shown that this compound is highly toxic to a broad spectrum of bacteria, with lethal effects observed even at nanomolar concentrations. nih.govresearchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
This interactive table summarizes the differential susceptibility of Gram-negative and Gram-positive bacteria to this compound, as reported in various studies.
| Bacterial Strain | Type | MIC (µM) | Source(s) |
| Escherichia coli | Gram-Negative | 0.2 - 0.3 | apsnet.org |
| Enterobacter cloacae | Gram-Negative | 4 - 8 (mg/L) | nih.gov |
| Acinetobacter baumannii | Gram-Negative | 4 (mg/L) | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 64 (mg/L) | nih.gov |
| Salmonella enterica | Gram-Negative | 4 - 8 (mg/L) | nih.gov |
| Staphylococcus aureus | Gram-Positive | >1024 (mg/L)* | nih.gov |
| Bacillus subtilis | Gram-Positive | 1.6 | nih.gov |
*Note: MIC values for these strains were reported in mg/L. Conversion to µM requires the specific molecular weight of the peptide used in the study and is not provided here.
Antifungal Modalities of this compound
The activity of this compound against fungal pathogens presents a more complex picture, with its efficacy varying depending on the fungal species and the presence of other molecules. nih.govnih.gov
In some research models, this compound alone exhibits limited to no direct antifungal activity against certain yeasts, such as Candida albicans, at concentrations where it is bactericidal. nih.govnih.gov However, it can act synergistically to enhance the potency of other dedicated antifungal proteins. nih.gov For instance, studies involving the antifungal protein (AFP) from Sarcophaga peregrina demonstrated that while this compound alone had no significant fungicidal effect on C. albicans, its presence markedly increased the viability reduction of C. albicans when treated with AFP. nih.gov This suggests a cooperative mechanism where this compound may facilitate the action of other antifungal agents, possibly by causing subtle membrane perturbations that allow for better access or activity of the partner protein. nih.govcore.ac.uk
Conversely, other studies have demonstrated direct in vitro antifungal activity of this compound against specific plant pathogenic fungi. apsnet.orgnih.govapsnet.org Research on Rhizoctonia solani showed that this compound could inhibit mycelial growth in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 12.5 µM. apsnet.orgresearchgate.net The mechanism in these cases appears analogous to its antibacterial action, focusing on the disruption of the fungal cell membrane. apsnet.orgresearchgate.net Treatment of R. solani mycelium with this compound led to enhanced electrolyte leakage, indicating a loss of membrane integrity. apsnet.orgresearchgate.net Staining with neutral red further confirmed that the peptide causes damage to the membrane of the fungal mycelium. researchgate.net Transgenic tobacco plants engineered to express the this compound gene showed enhanced resistance to fungal pathogens like R. solani and Pythium aphanidermatum, further supporting its antifungal potential. apsnet.orgnih.govresearchgate.net
Table 2: Antifungal Activity of this compound in Research Models
This interactive table details the observed antifungal effects of this compound.
| Fungal Species | Observed Effect | Effective Concentration | Mechanism | Source(s) |
| Candida albicans | No significant direct fungicidal activity alone; Synergistic with Antifungal Protein (AFP) | 10 µg/mL (alone); >10 µg/mL (with AFP) | Enhances activity of other antifungal agents | nih.govnih.gov |
| Rhizoctonia solani | Inhibition of mycelial growth | IC50 = 12.5 µM | Damages cell membrane integrity, causing electrolyte leakage | apsnet.orgresearchgate.net |
| Pythium aphanidermatum | Enhanced resistance in transgenic plants expressing this compound | Not specified (in planta expression) | Not specified | apsnet.orgnih.govresearchgate.net |
Recombinant Production and Engineering of Sarcotoxin 1a
Heterologous Expression Systems for Sarcotoxin-1A Production
The choice of an expression system is critical for the successful recombinant production of this compound, as the peptide's inherent toxicity to host cells and susceptibility to intracellular proteases present significant challenges. nih.govresearchgate.net Researchers have explored prokaryotic, eukaryotic microbial, insect, and plant-based systems to overcome these hurdles and optimize peptide yield and functionality.
Prokaryotic Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, well-characterized genetics, and cost-effective cultivation. scispace.comaragen.com However, the direct expression of this compound in E. coli is often inefficient. The peptide's toxicity can be lethal to the host cells, and its small size makes it prone to degradation by intracellular proteases. nih.govresearchgate.net
To circumvent these issues, this compound is typically expressed as a fusion protein. nih.govresearchgate.net This strategy involves linking the this compound coding sequence to that of a larger, more stable protein, which can mask its toxicity and protect it from proteolytic cleavage. scispace.com Commonly used fusion partners include glutathione-S-transferase (GST), thioredoxin (Trx), and Green Fluorescent Protein (GFP). researchgate.net The choice of the fusion partner and its position relative to the this compound sequence are crucial for maximizing expression levels and preventing degradation. nih.gov After expression, the this compound peptide is cleaved from the fusion partner using chemical or enzymatic methods and subsequently purified. nih.gov
Eukaryotic Microbial Systems (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae, or baker's yeast, is another popular eukaryotic host for recombinant protein expression. nexusacademicpublishers.com As a eukaryote, it offers potential advantages over prokaryotic systems, such as post-translational modifications, although these are not typically required for this compound. S. cerevisiae is generally regarded as safe (GRAS) and is well-suited for large-scale fermentation. nexusacademicpublishers.com
While specific research on this compound expression in S. cerevisiae is less documented in the provided context, the principles of heterologous expression in yeast are well-established. Similar to E. coli, strategies to mitigate host cell toxicity and peptide degradation, such as the use of fusion proteins and secretion signals, would likely be necessary for successful production. The ADR1 gene in S. cerevisiae has been identified as a positive regulator for the transcription of genes encoding peroxisomal proteins, highlighting the complex regulatory networks that can be harnessed for optimizing protein expression. nih.gov
Insect Cell Systems (e.g., Bombyx mori Cells)
Insect cell systems, particularly those derived from the silkworm, Bombyx mori, offer a suitable environment for the production of certain recombinant proteins. researchgate.netnih.govnih.gov The baculovirus expression vector system is commonly employed to introduce the gene of interest into insect cells, such as the Bm-N cell line. researchgate.netnih.govnih.gov
Research has demonstrated the production of recombinant this compound in Bombyx mori cells. researchgate.netnih.govnih.gov A significant challenge encountered in this system was the degradation of the expressed peptide. researchgate.netnih.govnih.gov The addition of a cysteine proteinase inhibitor to the culture medium was found to be crucial for accumulating a significant amount of recombinant this compound. researchgate.netnih.govnih.gov This indicates that host cell proteases can significantly impact the final yield. Another key finding was that the C-terminus of the recombinant this compound produced in Bombyx mori cells was not correctly processed, lacking the amidation found in the native peptide. researchgate.netnih.govnih.gov This suggests that these cells may lack the necessary enzymatic machinery for this specific post-translational modification.
Plant-Based Expression Platforms (e.g., Nicotiana tabacum, Citrus spp.)
Plants have emerged as a promising platform for the large-scale production of recombinant proteins, offering advantages in terms of cost, scalability, and safety. Nicotiana tabacum (tobacco) and various Citrus species have been successfully engineered to produce this compound. nih.govmdpi.comresearchgate.net
In transgenic tobacco, the direct expression of the this compound gene resulted in detectable mRNA levels, but the peptide itself was barely detectable, likely due to its instability in plant cells. nih.gov To overcome this, a fusion protein strategy was employed, which significantly enhanced the accumulation of the peptide. nih.govnih.gov The use of an inducible promoter, which activates gene expression in response to specific stimuli like pathogen infection or salicylic (B10762653) acid treatment, has also been shown to enhance resistance in transgenic tobacco plants by increasing this compound production when needed. apsnet.orgresearchgate.net
Genetic transformation of "Pera" sweet orange (Citrus sinensis) with the this compound gene has conferred enhanced resistance to citrus canker, a significant bacterial disease. researchgate.net Transgenic sweet orange plants expressing this compound have also shown tolerance to 'Candidatus Liberibacter asiaticus', the bacterium associated with the devastating citrus greening disease (Huanglongbing). mdpi.comresearchgate.netnih.gov These studies demonstrate the potential of using this compound expression in citrus to combat critical agricultural diseases.
Strategies for Enhancing Recombinant this compound Yield and Stability
Maximizing the yield and ensuring the stability of recombinant this compound are paramount for its practical application. Various molecular strategies have been developed to address the challenges of toxicity and degradation inherent in its production.
Fusion Protein Approaches (e.g., GUS Fusion)
As highlighted across different expression systems, the fusion protein approach is a cornerstone strategy for the successful recombinant production of this compound. nih.govnih.gov This method not only protects the peptide from degradation but can also simplify purification and, in some cases, enhance expression levels. researchgate.net
A notable example is the fusion of this compound with β-glucuronidase (GUS) in transgenic tobacco plants. nih.govoup.comndl.go.jp When the this compound gene was expressed directly, the peptide was unstable and accumulated to very low levels. nih.gov However, when expressed as a GUS-fusion protein, high levels of the fusion protein were produced. nih.gov This demonstrates that fusing this compound to a stable protein like GUS can effectively shield it from degradation within the plant cell. nih.gov
For the production of a biologically active peptide, it is often desirable to secrete it out of the cell to avoid potential toxicity and to facilitate downstream processing. nih.gov In tobacco, the inclusion of a signal peptide from the PR1a protein directed the secretion of this compound into the intercellular space, which was found to be necessary for generating healthy, antimicrobial transgenic plants. nih.govplos.org This approach prevents the accumulation of the potentially toxic peptide within the cytoplasm.
Interactive Data Table: Heterologous Expression Systems for this compound
| Expression System | Host Organism | Key Findings | Challenges |
| Prokaryotic | Escherichia coli | Fusion protein expression is necessary. nih.govresearchgate.net | Peptide toxicity and degradation. nih.govresearchgate.net |
| Eukaryotic Microbial | Saccharomyces cerevisiae | A potential system, though less studied for this compound. nexusacademicpublishers.comcusabio.com | Potential for toxicity and degradation. |
| Insect Cells | Bombyx mori | Production is feasible with protease inhibitors. researchgate.netnih.govnih.gov | Peptide degradation and incorrect C-terminal processing. researchgate.netnih.govnih.gov |
| Plant-Based | Nicotiana tabacum | Fusion with GUS enhances stability. nih.govoup.com Secretion is important. nih.gov | Instability of the directly expressed peptide. nih.gov |
| Plant-Based | Citrus spp. | Confers resistance to citrus canker and tolerance to citrus greening. mdpi.comresearchgate.net | Optimization of expression levels for disease control. |
Interactive Data Table: Strategies to Enhance this compound Production
| Strategy | Example | Expression System | Outcome |
| Fusion Protein | GUS Fusion | Nicotiana tabacum | Increased accumulation and stability of this compound. nih.govnih.gov |
| Fusion Protein | Various (GST, Trx, GFP) | Escherichia coli | Masks toxicity and prevents proteolytic degradation. nih.govresearchgate.net |
| Secretion Signal | PR1a Signal Peptide | Nicotiana tabacum | Secretion into the intercellular space, avoiding cytotoxicity. nih.govplos.org |
| Protease Inhibition | Cysteine Proteinase Inhibitor | Bombyx mori cells | Prevents degradation of the recombinant peptide. researchgate.netnih.govnih.gov |
| Inducible Promoter | PR1a Promoter | Nicotiana tabacum | Expression is triggered by pathogens or salicylic acid, providing targeted resistance. apsnet.orgresearchgate.net |
Overcoming Proteolytic Degradation in Expression Hosts
The production of small peptides like this compound in heterologous hosts is often hampered by their susceptibility to intracellular proteases, leading to low yields and degraded products. nih.govresearchgate.net Researchers have employed several strategies to protect the peptide from proteolytic cleavage.
One effective approach is the use of fusion proteins . By translationally fusing this compound with a larger, more stable protein, the peptide is shielded from proteases. nih.govnih.gov The choice of the fusion partner and its position relative to this compound is critical for this protective effect. nih.gov For instance, expressing this compound as a fusion with Green Fluorescent Protein (GFP) in Escherichia coli resulted in the accumulation of the fusion protein in inclusion bodies, effectively sequestering it from cytoplasmic proteases. researchgate.net Similarly, fusion with Glutathione-S-Transferase (GST) has been explored, although some studies suggest that GST fusions can still be susceptible to degradation. researchgate.net The Small Ubiquitin-related Modifier (SUMO) has also been utilized as a fusion partner to enhance both expression and solubility. researchgate.net In transgenic tobacco, fusing this compound with β-glucuronidase (GUS) significantly enhanced the accumulation of the peptide, which was otherwise barely detectable when expressed directly. nih.govoup.com
Another strategy involves the use of protease-deficient host strains . E. coli strains lacking key proteases, such as Lon and OmpT, are frequently used for heterologous protein expression to reduce the degradation of recombinant proteins. csic.esgoogleapis.com The Lon protease is a major ATP-dependent protease in the cytoplasm, while OmpT is an outer membrane endoprotease. googleapis.com By using host cells with reduced proteolytic activity, the stability and yield of the recombinant peptide can be significantly increased. csic.esgoogleapis.com
The addition of protease inhibitors to the culture medium is a more direct method to combat degradation. In the expression of this compound in Bombyx mori (silkworm) cells, the addition of the cysteine proteinase inhibitor p-chloromercuribenzenesulphonic acid (PCMBS) was essential for the accumulation of the recombinant peptide. researchgate.net Without the inhibitor, the product was rapidly degraded, suggesting the involvement of a host cell cysteine protease. researchgate.net
Finally, optimizing culture conditions , such as lowering the expression temperature, can also mitigate proteolytic degradation. Reduced temperatures slow down the rate of protein synthesis and the activity of heat shock proteases, which can be induced during high-level protein expression. 53biologics.com
Table 1: Strategies to Overcome Proteolytic Degradation of Recombinant this compound
| Strategy | Mechanism | Example Host/System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Fusion Proteins | Shielding the peptide from proteases by fusing it to a larger, stable protein. | E. coli (GFP, GST, SUMO), Tobacco (GUS) | Fusion to GFP led to accumulation in inclusion bodies. GUS fusion significantly increased peptide levels in plants. researchgate.netnih.govoup.com | nih.govresearchgate.netnih.govnih.govoup.com |
| Protease-Deficient Strains | Using host cells genetically engineered to lack specific proteases. | E. coli (Lon-, OmpT-) | Reduces degradation of recombinant proteins by removing key cellular proteases. csic.esgoogleapis.com | csic.esgoogleapis.com |
| Protease Inhibitors | Adding chemical inhibitors to the culture medium to block protease activity. | Bombyx mori cells | Addition of a cysteine proteinase inhibitor was necessary to prevent degradation. researchgate.net | researchgate.net |
| Optimized Culture Conditions | Modifying parameters like temperature to reduce protease activity. | E. coli | Lower temperatures can slow protein synthesis and reduce the activity of heat shock proteases. 53biologics.com | 53biologics.com |
Optimized Promoter and Secretion Signal Utilization
Achieving high-level and controlled expression of this compound is crucial for its efficient production. This is accomplished through the careful selection and engineering of promoters and the use of appropriate secretion signals to direct the peptide out of the cell, which can also help in avoiding intracellular degradation. nih.govoup.com
Promoter Systems:
The choice of promoter dictates the level and timing of gene expression. Both constitutive and inducible promoters have been used for this compound production.
Constitutive Promoters: These promoters maintain a constant level of gene expression. In transgenic tobacco, the Cauliflower mosaic virus (CaMV) 35S promoter, a strong constitutive promoter, was used to drive the expression of this compound. nih.govoup.com While mRNA was detected, the peptide accumulation was very low, likely due to instability. nih.gov
Inducible Promoters: These promoters can be switched on by specific stimuli, allowing for more controlled production. In a significant advancement, a modified tobacco PR1a promoter was used to express this compound. apsnet.orgresearchgate.net This promoter is inducible by salicylic acid (SA) and pathogen infection. apsnet.orgresearchgate.net This system not only allows for targeted expression but also resulted in a 10-fold increase in the expression level of this compound compared to constitutive expression. apsnet.org The induced levels of the peptide were sufficient to enhance the plant's resistance to bacterial and fungal pathogens. apsnet.orgresearchgate.net
Secretion Signals:
Directing the synthesized peptide to the extracellular space can prevent intracellular toxicity and degradation, and simplify purification. nih.govnih.gov The signal peptide from the tobacco pathogenesis-related protein 1a (PR1a) has been successfully used to secrete this compound from plant cells. apsnet.orgresearchgate.netresearchgate.net The use of this signal peptide was crucial for obtaining transgenic plants with normal phenotypes, as intracellular accumulation of a this compound-GUS fusion protein led to abnormalities. nih.govoup.com The secretion of this compound into the intercellular space of transgenic tobacco was confirmed, although the recovery rate was noted to be lower than that of the native PR1 proteins, possibly due to the highly cationic nature of this compound. apsnet.org
Table 2: Promoter and Secretion Signal Utilization for Recombinant this compound Production in Tobacco
| Component | Type | Specific Example | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Promoter | Constitutive | CaMV 35S | Drove sarcotoxin IA mRNA expression, but peptide accumulation was low. nih.gov | nih.govoup.com |
| Promoter | Inducible | Modified Tobacco PR1a | Achieved a 10-fold higher expression level upon induction with salicylic acid; enhanced disease resistance. apsnet.org | apsnet.orgresearchgate.net |
| Secretion Signal | N-terminal signal peptide | Tobacco PR1a signal peptide | Directed secretion of this compound to the exterior of the cells, preventing intracellular toxicity. apsnet.orgresearchgate.netresearchgate.net | nih.govoup.comapsnet.orgresearchgate.netresearchgate.net |
Biological Activities and Research Implications of Sarcotoxin 1a
Role of Sarcotoxin-1A in Insect Innate Immunity
This compound is a key component of the innate immune system of the flesh fly, Sarcophaga peregrina. oup.comnih.gov This antibacterial peptide is not normally present in the insect's hemolymph but is rapidly synthesized and secreted, primarily by the fat body, in response to physical injury or bacterial infection. nih.govnih.govjst.go.jp This induction is part of a sophisticated self-defense mechanism that allows the insect to combat invading pathogens. nih.gov The expression of the this compound gene, along with other immune-related genes, is triggered upon infection, leading to a potent and broad-spectrum antimicrobial response in the body cavity. nih.gov
The immune system of insects like Sarcophaga peregrina is considered a form of innate immunity, which is activated only when the insect is infected with microorganisms. nih.gov When the body wall of the larvae is pricked, allowing for bacterial invasion, many immune molecules, including antibacterial proteins like this compound, are induced. nih.gov The expression of these immune protein genes is regulated by Rel family transcription factors and are activated simultaneously, enabling the insect to mount a rapid and effective defense against a variety of microorganisms. nih.gov
This compound belongs to the cecropin (B1577577) family of antimicrobial peptides. The sarcotoxin I family consists of at least three related proteins (congeners), each composed of 39 amino acid residues. nih.gov These multiple homologous forms of sarcotoxin I are encoded by genes that are clustered in the genome and are expressed concurrently upon bacterial infection to prevent the spread of bacteria within the insect's body. nih.gov This rapid and multi-pronged defense highlights the critical role of this compound and its related peptides in the survival of the insect against microbial threats.
The mode of action of this compound involves the disruption of bacterial cell membranes. nih.gov It has been shown to disrupt the membrane potential of Escherichia coli, which in turn blocks essential cellular processes like the uptake of proline and tetraphenylphosphonium (B101447) ion. nih.gov This disruption of the membrane potential is a key part of its bactericidal activity. nih.gov
Broad-Spectrum Antimicrobial Activity of this compound in Research Contexts
This compound exhibits potent antimicrobial activity against a wide range of microorganisms, particularly Gram-negative bacteria. oup.comndl.go.jp Research has demonstrated its effectiveness in inhibiting the growth of various bacteria at concentrations ranging from the submicromolar to several micromolar levels. oup.comndl.go.jp This level of activity is comparable to that of some conventional antibiotics. apsnet.org
The peptide's primary target is the cell membrane of bacteria. apsnet.org this compound is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. nih.gov This property allows it to readily interact with and disrupt bacterial cell membranes, which are rich in negatively charged phospholipids (B1166683). nih.govapsnet.org This interaction can lead to the formation of channels in the membrane, causing a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. nih.govapsnet.org Studies on Escherichia coli have shown that this compound disrupts the electrochemical membrane potential, leading to a halt in ATP synthesis and the transport of amino acids. nih.gov
Activity against Plant Pathogenic Bacteria
Research has highlighted the potential of this compound in controlling bacterial diseases in plants. In vitro assays have confirmed its inhibitory effect on several plant pathogenic bacteria. oup.comndl.go.jp For instance, transgenic tobacco plants engineered to express the this compound gene have shown enhanced resistance to diseases like wildfire disease, caused by Pseudomonas syringae pv. tabaci, and bacterial soft rot, caused by Erwinia carotovora subsp. carotovora. apsnet.orgoup.com The level of resistance in these transgenic plants was found to be dependent on the amount of this compound expressed. apsnet.orgresearchgate.net
Similarly, transgenic sweet orange plants expressing the this compound gene have demonstrated increased resistance to citrus canker, which is caused by Xanthomonas citri subsp. citri. mdpi.comresearchgate.net In these transgenic plants, the population of the pathogenic bacteria was significantly lower compared to non-transgenic control plants. researchgate.net Furthermore, research has explored the potential of this compound in managing Huanglongbing (HLB), a devastating citrus disease associated with the bacterium 'Candidatus Liberibacter asiaticus'. mdpi.comnih.gov While not providing complete immunity, transgenic sweet orange lines expressing this compound showed reduced susceptibility to HLB, with milder symptoms and a lower incidence of the pathogen. nih.gov
Table 1: Efficacy of this compound Against Plant Pathogenic Bacteria
| Plant Pathogen | Host Plant (in research) | Observed Effect | Citation |
|---|---|---|---|
| Pseudomonas syringae pv. tabaci | Tobacco | Enhanced resistance in transgenic plants | apsnet.orgoup.comresearchgate.net |
| Erwinia carotovora subsp. carotovora | Tobacco | Enhanced resistance in transgenic plants | apsnet.orgoup.comresearchgate.netmdpi.com |
| Xanthomonas citri subsp. citri | Sweet Orange | Increased resistance in transgenic plants | mdpi.comresearchgate.net |
| 'Candidatus Liberibacter asiaticus' | Sweet Orange | Reduced susceptibility in transgenic plants | mdpi.comnih.gov |
| Xanthomonas campestris | Tobacco | Protection in transgenic plants | biologydiscussion.com |
Antifungal Activity and Associated Mechanisms in Fungi
In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity in research settings. apsnet.orgresearchgate.net In vitro studies have shown its ability to inhibit the growth of pathogenic fungi. apsnet.org For example, this compound was found to suppress the mycelial growth of Rhizoctonia solani, a fungus that causes significant agricultural damage, in a dose-dependent manner. apsnet.orgresearchgate.net At a concentration of 100 µM, it almost completely halted the growth of the mycelium. apsnet.org
The mechanism of this compound's antifungal action appears to be similar to its antibacterial mechanism, primarily targeting the cell membrane. apsnet.org Research on Rhizoctonia solani revealed that treatment with this compound led to increased electrolyte leakage from the mycelium, indicating damage to the membrane's integrity. apsnet.orgresearchgate.net This disruption of the cell membrane is a key factor in its fungicidal effects. apsnet.org Transgenic tobacco plants expressing this compound have also shown enhanced resistance to fungal pathogens like Rhizoctonia solani and Pythium aphanidermatum. apsnet.orgresearchgate.net While control plants succumbed to fungal infection, the transgenic plants expressing higher levels of the peptide remained healthy. apsnet.orgresearchgate.net
Table 2: Antifungal Activity of this compound
| Fungal Pathogen | Observed Effect in vitro | Mechanism of Action | Citation |
|---|---|---|---|
| Rhizoctonia solani | Inhibition of mycelial growth | Damage to membrane integrity, electrolyte leakage | apsnet.orgresearchgate.netresearchgate.net |
| Pythium aphanidermatum | Enhanced resistance in transgenic tobacco | Not detailed in sources | apsnet.orgresearchgate.net |
Synergistic Antimicrobial Effects of this compound with Other Peptides or Compounds
Research has shown that the antimicrobial efficacy of this compound can be enhanced when used in combination with other peptides or compounds. nih.gov A notable example of this synergy is observed with an antifungal protein (AFP) also found in the hemolymph of Sarcophaga peregrina. nih.gov While this compound alone has limited fungicidal activity against Candida albicans under certain conditions, its presence significantly boosts the antifungal power of AFP. nih.gov Studies have demonstrated that when C. albicans is treated with a fixed amount of AFP, its viability decreases as the concentration of this compound increases. nih.gov This suggests that this compound and AFP may form a complex that possesses much higher antifungal activity than AFP alone. nih.gov This synergistic relationship highlights a sophisticated aspect of the insect's innate immune response, where multiple components work together to create a more potent defense against a broader range of pathogens. nih.gov
Exploration of this compound for Biotechnological Applications as Research Tools
The potent and broad-spectrum antimicrobial properties of this compound have made it a valuable tool in biotechnological research, particularly in the development of disease-resistant plants. researchgate.netresearchgate.net The gene encoding this compound has been successfully introduced into various plant species to study and enhance their resistance to a range of bacterial and fungal pathogens. researchgate.netresearchgate.net
Genetic Engineering of Plants for Enhanced Disease Resistance Research
The genetic engineering of plants to express the this compound gene is a key area of research aimed at developing crops with enhanced resistance to diseases. apsnet.orgnih.govresearchgate.net This approach offers a potential alternative to the use of conventional pesticides. encyclopedia.pub
Transgenic tobacco plants have been a primary model for this research. apsnet.orgoup.combiologydiscussion.comnih.gov By introducing the this compound gene under the control of various promoters, researchers have been able to achieve expression of the peptide and observe its effects on plant health. apsnet.orgbiologydiscussion.comnih.gov For instance, using an inducible promoter like the modified PR1a promoter allows for the production of this compound to be triggered by pathogen infection or treatment with salicylic (B10762653) acid, a key signaling molecule in plant defense. apsnet.orgresearchgate.net This targeted expression helps to minimize any potential negative effects on the plant while providing protection when it is most needed. apsnet.org
Research has also focused on optimizing the expression and stability of this compound in plants. oup.comnih.gov Due to the potential instability of short peptides in plant cells, strategies such as creating fusion proteins have been employed. oup.comnih.gov For example, fusing the this compound gene with the GUS gene has been shown to enhance the accumulation of the peptide in transgenic tobacco. oup.comnih.gov
The application of this technology has extended beyond tobacco to other agronomically important crops. Transgenic sweet orange expressing the this compound gene has been developed and studied for its resistance to citrus canker and Huanglongbing. mdpi.comresearchgate.netnih.gov These studies provide valuable insights into the potential of using this compound as a tool to improve disease resistance in a variety of crop species. mdpi.comresearchgate.netnih.gov
Table 3: Genetically Engineered Plants Expressing this compound for Disease Resistance Research
| Plant Species | Transgene | Promoter Used | Observed Outcome | Citation |
|---|---|---|---|---|
| Tobacco (Nicotiana tabacum) | This compound | Modified PR1a promoter | Enhanced resistance to Pseudomonas syringae pv. tabaci and Erwinia carotovora subsp. carotovora | apsnet.orgresearchgate.netbiologydiscussion.com |
| Tobacco (Nicotiana tabacum) | This compound | High expression constitutive promoter | Enhanced resistance to wildfire and bacterial soft rot diseases | oup.com |
| Tobacco (Nicotiana tabacum) | This compound-GUS fusion | Not specified | Enhanced accumulation of this compound peptide | oup.comnih.gov |
| Sweet Orange (Citrus sinensis) | This compound | Not specified | Increased resistance to citrus canker (Xanthomonas citri subsp. citri) | mdpi.comresearchgate.net |
| Sweet Orange (Citrus sinensis) | This compound | Not specified | Reduced susceptibility to Huanglongbing ('Candidatus Liberibacter asiaticus') | mdpi.comnih.gov |
Development as a Lead for Novel Antimicrobial Agents in Basic Research
Sarcotoxin IA, an antibacterial peptide originating from the flesh fly Sarcophaga peregrina, has garnered significant attention in basic research as a promising lead compound for the development of novel antimicrobial agents. oup.comresearchgate.net Its potent and broad-spectrum activity, particularly against Gram-negative bacteria, makes it a compelling candidate for addressing the challenge of antibiotic-resistant pathogens. oup.comnih.gov Research has focused on understanding its structure-activity relationship, mechanism of action, and potential for modification to enhance its therapeutic properties.
The primary structure of Sarcotoxin IA reveals an amphipathic molecule with a positively charged N-terminal region and a hydrophobic C-terminal half. nih.gov This structure is crucial for its interaction with and disruption of bacterial cell membranes, which is considered its primary mode of action. nih.govportlandpress.com Studies have shown that Sarcotoxin IA disrupts the electrochemical potential of the bacterial membrane, leading to the cessation of vital cellular processes like ATP synthesis and amino acid transport in E. coli. nih.gov
Detailed Research Findings
The antimicrobial efficacy of Sarcotoxin IA has been demonstrated against a variety of bacterial and even some fungal pathogens. nih.govapsnet.org Its minimal inhibitory concentration (MIC) against Escherichia coli is reported to be in the range of 0.2 to 0.3 µM, highlighting its high potency. apsnet.org Furthermore, research has shown that Sarcotoxin IA exhibits several-fold higher antibacterial activity and a broader spectrum than other insect-derived peptides like cecropin B. apsnet.org
In the context of multidrug-resistant (MDR) bacteria, a significant global health threat, Sarcotoxin IA and its analogs have shown promising results. A derivative, LS-sarcotoxin, displayed potent and selective activity against Gram-negative bacteria with no cross-resistance to conventional antibiotics like carbapenems and fluoroquinolones. nih.govrki.de
The development of Sarcotoxin IA as a lead compound also involves creating and testing synthetic analogs to improve its characteristics. For instance, three 18-membered analogs of the N-terminal fragment of Sarcotoxin IA were synthesized and evaluated for their antibacterial and hemolytic activities. researchgate.net Such studies are crucial for optimizing the peptide's efficacy while minimizing potential toxicity.
Another avenue of research involves creating hybrid peptides. A novel short peptide, CS-1a, was designed by combining sequences from Sarcotoxin I and cecropin B. nih.gov This hybrid peptide, along with its rearranged amphipathic analogue CS-2a, demonstrated good antibacterial activity against both susceptible and drug-resistant bacterial strains, including clinically relevant pathogens. nih.gov
The table below summarizes the antimicrobial activity of Sarcotoxin IA and some of its derivatives against various microorganisms, as reported in different research studies.
| Compound/Analog | Target Microorganism | Activity (MIC/IC50) | Reference |
| Sarcotoxin IA | Escherichia coli | 0.2 - 0.3 µM (MIC) | apsnet.org |
| Sarcotoxin IA | Rhizoctonia solani (fungus) | 12.5 µM (IC50) | apsnet.org |
| LS-sarcotoxin | MDR Escherichia coli isolates | 4 or 8 mg/L (inhibited 90%) | nih.gov |
| LS-sarcotoxin | MDR Enterobacter cloacae isolates | 4 or 8 mg/L (inhibited 90%) | nih.gov |
| LS-sarcotoxin | MDR Acinetobacter baumannii isolates | 4 or 8 mg/L (inhibited 90%) | nih.gov |
| LS-sarcotoxin | MDR Salmonella enterica isolates | 4 or 8 mg/L (inhibited 90%) | nih.gov |
| CS-1a (hybrid peptide) | Susceptible and drug-resistant bacteria | 4-16 µg·mL⁻¹ | nih.gov |
| CS-2a (hybrid peptide) | Susceptible and drug-resistant bacteria | 4-16 µg·mL⁻¹ | nih.gov |
This table is interactive. Click on the headers to sort the data.
Furthermore, research has explored the expression of the Sarcotoxin IA gene in transgenic plants to confer disease resistance. oup.comapsnet.org Transgenic tobacco plants expressing Sarcotoxin IA showed enhanced resistance to both bacterial and fungal pathogens, demonstrating the peptide's potential for agricultural applications. apsnet.org
Advanced Methodologies in Sarcotoxin 1a Research
In Vitro Assays for Antimicrobial Activity Quantification (e.g., Minimum Inhibitory Concentration, Time-Kill Analysis)
In vitro assays are fundamental to determining the antimicrobial potency of Sarcotoxin-1A. These assays provide quantitative data on the peptide's ability to inhibit or kill microbial cells.
Minimum Inhibitory Concentration (MIC): The MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this compound, this is often determined using broth microdilution methods or turbidimetric assays. In these assays, various concentrations of the peptide are incubated with a standardized inoculum of bacteria. The minimal concentration that shows no turbidity (no bacterial growth) is recorded as the MIC. nih.govbiotechrep.ir For instance, the minimal bactericidal concentration of this compound against E. coli has been reported to be in the submicromolar to several micromolar range. oup.com Studies have shown its activity against both Gram-positive and Gram-negative bacteria. academicjournals.org
Time-Kill Analysis: This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time. For this compound, a time-kill analysis would involve exposing a bacterial culture to a specific concentration of the peptide (often a multiple of its MIC) and then measuring the number of viable cells (Colony Forming Units, CFU) at various time points. This method helps to characterize whether the peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the speed of its action. For example, a turbidimetric assay, which measures the optical density of a bacterial suspension over time, demonstrated that this compound significantly inhibits the growth of bacteria like P. aeruginosa and E. coli. academicjournals.org
Table 1: Representative In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Escherichia coli | Broth Dilution | Minimal bactericidal concentration is in the submicromolar to several micromolar range. | oup.com |
| Pseudomonas aeruginosa | Turbidimetric Assay | Significant growth inhibition observed at 0.125 mg/ml. | academicjournals.org |
| Staphylococcus aureus | Turbidimetric Assay | Significant growth inhibition (61.09%) at 0.125 mg/ml. | academicjournals.org |
| Rhizoctonia solani | Mycelium Growth Assay | IC50 (50% inhibitory concentration) for fungal growth was 12.5 µM. | apsnet.orgresearchgate.net |
Biophysical Techniques for Membrane Interaction Studies (e.g., Liposome (B1194612) Assays, Electrolyte Leakage Measurements)
Biophysical techniques are critical for understanding the mechanism by which this compound disrupts microbial membranes.
Liposome Assays: Liposomes, which are artificial vesicles made of a lipid bilayer, serve as a simplified model of a cell membrane. To study the interaction of this compound, these liposomes can be loaded with a fluorescent dye or other molecules like glucose. nih.gov The addition of this compound to the liposome suspension can cause disruption of the lipid bilayer, leading to the release of the trapped contents, which can then be measured. nih.govresearchgate.net Studies have shown that this compound interacts effectively with liposomes made from acidic phospholipids (B1166683), which are common in bacterial membranes, causing the release of trapped glucose. nih.gov This interaction is crucial for its bactericidal activity. Furthermore, the incorporation of cholesterol, which is absent in bacterial membranes, into these liposomes makes them less susceptible to the peptide's action, partly explaining the selective toxicity of this compound towards bacteria. nih.govresearchgate.net
Electrolyte Leakage Measurements: This technique assesses membrane damage by measuring the leakage of intracellular electrolytes from a cell. When this compound disrupts the integrity of a microbial membrane, ions and other small molecules leak out, increasing the electrical conductivity of the surrounding medium. This change in conductivity can be measured over time. Research on the fungus Rhizoctonia solani showed that treatment with this compound led to a dose-dependent increase in electrolyte leakage from the mycelium, indicating that the peptide damages the fungal membrane integrity. apsnet.orgresearchgate.netresearchgate.net
Table 2: Biophysical Studies of this compound Membrane Interaction
| Technique | Model System | Observation | Reference |
|---|---|---|---|
| Liposome Assay | Glucose-loaded liposomes (acidic phospholipids) | Release of trapped glucose upon addition of this compound. | nih.govresearchgate.net |
| Liposome Assay | Cholesterol-containing liposomes | Reduced susceptibility to this compound-induced leakage. | nih.govresearchgate.net |
| Electrolyte Leakage | Rhizoctonia solani mycelium | Dose-dependent increase in electrical conductivity of the medium. | apsnet.orgresearchgate.net |
Molecular Biology Techniques for Gene Manipulation and Expression Analysis (e.g., PCR, RT-PCR, Western Blot, ELISA)
Molecular biology techniques are essential for studying the gene encoding this compound, its expression, and the production of the recombinant peptide.
Polymerase Chain Reaction (PCR): PCR is widely used to amplify the this compound gene (stx IA) from genomic DNA. This technique confirms the successful integration of the gene into the genome of transgenic organisms, such as tobacco or sweet orange plants. apsnet.orgmdpi.comresearchgate.net For example, a 268 bp DNA fragment of the stx IA gene was amplified to confirm its presence in transgenic Pera sweet orange lines. mdpi.comresearchgate.net
Reverse Transcription PCR (RT-PCR): RT-PCR is used to detect and quantify the expression of the this compound gene at the mRNA level. Total RNA is first extracted from cells or tissues and then reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR. mdpi.comresearchgate.net Quantitative RT-PCR (RT-qPCR) can provide precise measurements of gene expression levels, allowing researchers to compare the expression of the stx IA gene under different conditions or in different transgenic lines. mdpi.comresearchgate.net
Western Blot: This technique is used to detect the this compound peptide in protein extracts. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to this compound. apsnet.orgresearchgate.netmdpi.com Western blot analysis has been used to confirm the production of the this compound peptide in transgenic plants and to monitor its accumulation. researchgate.netmdpi.comresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay used to quantify the amount of this compound peptide. In an indirect ELISA, for example, wells of a microplate are coated with the sample extract, and a primary antibody against this compound is added, followed by a secondary antibody conjugated to an enzyme. The addition of a substrate results in a color change, the intensity of which is proportional to the amount of peptide present. This method has been used to measure the concentration of this compound in the juice of transgenic sweet oranges, with levels ranging from approximately 0.21 to 0.31 µg/mL. mdpi.com
Table 3: Molecular Biology Techniques in this compound Research
| Technique | Purpose | Sample Application | Reference |
|---|---|---|---|
| PCR | Gene integration confirmation | Amplification of the stx IA gene from the genome of transgenic tobacco and sweet orange. | apsnet.orgmdpi.comresearchgate.net |
| RT-qPCR | Gene expression quantification | Measurement of stx IA mRNA levels in transgenic sweet orange lines. | mdpi.comresearchgate.net |
| Western Blot | Peptide detection | Identification of this compound protein in extracts from transgenic tobacco and sweet orange juice. | researchgate.netmdpi.com |
| ELISA | Peptide quantification | Measurement of this compound concentration in the juice of transgenic sweet oranges. | mdpi.com |
Structural Determination Methods (e.g., NMR Spectroscopy, Circular Dichroism)
Determining the three-dimensional structure of this compound is key to understanding its function and its interaction with bacterial membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of proteins in solution. For this compound, 1H-NMR has been used to determine its solution conformation. nih.govwikipedia.org These studies revealed that this compound consists of two amphiphilic α-helical regions (helix I: residues 3-23 and helix II: residues 28-38) connected by a flexible hinge region (residues 24-27). researchgate.netnih.gov Stable isotope-assisted NMR has further detailed the interaction between this compound and lipid A, a component of Gram-negative bacterial outer membranes, identifying key residues involved in this binding. nih.gov
Circular Dichroism (CD): CD spectroscopy is used to study the secondary structure of proteins. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides information on the proportion of α-helices, β-sheets, and random coils in the peptide's structure. CD studies have confirmed the α-helical nature of this compound. nih.gov It has also been used to demonstrate conformational changes, such as an increase in α-helicity, when the peptide interacts with membrane-mimicking environments like micelles, which is crucial for its membrane-disrupting activity. researchgate.net
Table 4: Structural Analysis of this compound
| Technique | Finding | Significance | Reference |
|---|---|---|---|
| NMR Spectroscopy | Determined the solution structure, identifying two α-helices (residues 3-23 and 28-38) and a hinge region (24-27). | Revealed the amphiphilic nature of the helices, which is crucial for membrane interaction and antibacterial activity. | researchgate.netnih.gov |
| Circular Dichroism | Confirmed the α-helical secondary structure. | Supports the structural model derived from NMR and shows conformational changes upon membrane binding. | nih.gov |
| Stable Isotope-Assisted NMR | Identified Lys4 and Lys5 as key residues for interaction with lipid A. | Pinpointed specific amino acids responsible for targeting Gram-negative bacteria. | nih.gov |
Future Research Directions and Unanswered Questions Regarding Sarcotoxin 1a
Refining Understanding of Sarcotoxin-1A Membrane Interaction Dynamics at the Atomic Level
A critical area for future investigation is the high-resolution, atomic-level understanding of how this compound interacts with and disrupts bacterial membranes. While it is known that the peptide's amphiphilic nature, with a hydrophilic N-terminal half and a hydrophobic C-terminal half, is key to its function, the precise dynamics of this interaction are not fully elucidated. nih.govnih.gov It is suggested that the C-terminal portion of this compound penetrates the bacterial membrane, while the N-terminal region, rich in basic amino acids, interacts with acidic phospholipids (B1166683), leading to membrane perturbation and cell death. nih.govresearchgate.net
Future studies will likely employ advanced techniques such as solid-state NMR spectroscopy and molecular dynamics simulations to visualize the peptide's conformational changes upon binding to and inserting into lipid bilayers that mimic bacterial membranes. biorxiv.org These simulations can provide invaluable insights into the dynamic behavior and interactions of antimicrobial peptides (AMPs) with membranes at an atomic level. biorxiv.org Key unanswered questions include the specific roles of individual amino acid residues in membrane recognition and disruption, the nature of the pores or channels formed by the peptide, and how these interactions differ between Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Understanding these atomic-level details is crucial for the rational design of more potent and specific this compound analogs.
Investigating Novel Regulatory Pathways of this compound Gene Expression
The expression of the this compound gene (stx IA) is known to be induced in response to injury or bacterial infection in the flesh fly. nih.gov However, the intricate signaling pathways that govern this induction are not fully mapped. Future research will focus on identifying the upstream transcription factors, receptors, and signaling molecules that sense pathogenic threats and trigger the expression of the stx IA gene.
Studies have shown that the expression of this compound can be influenced by various factors. For instance, in transgenic tobacco plants, the expression was driven by a modified PR1a promoter, which is activated by salicylic (B10762653) acid and pathogen infection. researchgate.netapsnet.org Furthermore, research on other insect immune systems suggests complex regulatory networks involving pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and peptidoglycan, which are recognized by the host's immune system. nih.gov Investigating how these pathways specifically regulate this compound expression in Sarcophaga peregrina could reveal novel targets for manipulating insect immunity. Uncovering these regulatory networks could also have implications for understanding trade-offs between immunity and other physiological processes, such as reproduction. researchgate.net
Exploring the Full Spectrum of Biological Functions Beyond Direct Antimicrobial Activity in Host Organisms
While the primary function of this compound is its direct antimicrobial activity, there is growing evidence that this peptide may possess a broader range of biological functions within the host organism. peerj.com Many antimicrobial peptides, also known as host defense peptides, exhibit immunomodulatory, anti-inflammatory, and wound-healing properties. peerj.comexplorationpub.com
Future research should investigate whether this compound plays a role in modulating the host's immune response beyond simply killing invading microbes. For example, does it influence the activity of immune cells, the production of other immune effectors, or the resolution of inflammation? Studies on other AMPs have shown they can bind to and neutralize bacterial toxins, which is a significant virulence factor. peerj.com Exploring these potential "non-canonical" functions of this compound will provide a more holistic understanding of its role in insect immunity and could open up new avenues for its therapeutic application. Additionally, some AMPs have been shown to have antifungal and even anti-cancer activities. researchgate.netnih.gov Investigating these possibilities for this compound is a promising area of future research.
Engineering this compound for Enhanced Stability and Specificity in Biotechnological Research Systems
The potent antimicrobial properties of this compound make it an attractive candidate for various biotechnological applications, including the development of disease-resistant plants. mdpi.comresearchgate.net However, the practical application of this compound can be limited by factors such as its susceptibility to protease degradation and potential off-target effects. nih.gov
Future research will focus on protein engineering strategies to enhance the stability and specificity of this compound. google.com This could involve amino acid substitutions to create analogs with increased resistance to proteases, or the design of fusion proteins that protect the peptide from degradation. nih.govoup.com For instance, fusing this compound with proteins like GUS has been shown to increase its accumulation in transgenic plants. oup.com Furthermore, modifying the N- and C-terminal regions of the peptide could enhance its stability and antibacterial activity. nih.gov The goal is to create engineered versions of this compound that are more robust and can be effectively deployed in various research and biotechnological systems, such as in the creation of transgenic crops with enhanced resistance to a broad range of phytopathogens. nih.govresearchgate.net
Comprehensive Comparative Proteomic and Genomic Studies of Sarcotoxins and Related Peptides
This compound belongs to a larger family of related peptides, including other sarcotoxins and cecropins, found across different insect species. nih.govnih.gov Comprehensive comparative proteomic and genomic studies are needed to understand the evolutionary relationships and functional diversification within this peptide family.
Q & A
Q. How should researchers design multi-omics studies to explore off-target effects of this compound in host cells?
- Methodological Answer: Pair RNA-seq with metabolomic profiling (e.g., LC-MS) of treated host cells. Apply orthogonal validation (e.g., qPCR for transcriptomics, targeted MS for metabolites). Use bioinformatics tools like STRING or MetaboAnalyst to map interaction networks and identify critical nodes affected by the peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
